molecular formula C17H20N2O5 B5500135 ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate

ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate

Cat. No. B5500135
M. Wt: 332.4 g/mol
InChI Key: XKIZXWVFIJSNHM-CMDGGOBGSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves complex chemical reactions, highlighting the intricate processes needed to create such molecules. For example, ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) is synthesized and characterized through various spectroscopic techniques, including 1H NMR, UV–Vis, FT-IR, and Mass spectroscopy. These methods ensure precise understanding and verification of the synthesized compound's structure (R. N. Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is analyzed through a combination of experimental and theoretical approaches, including Density Functional Theory (DFT) and Atomic In Molecules (AIM) theory. This analysis helps in understanding the geometrical, spectral, and thermodynamic properties of the compound, as well as the presence of weaker interactions and the role of hydrogen bonding in dimer formation (R. N. Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of novel heterocyclic compounds through nucleophilic attacks. The reactivity descriptors indicate certain sites within the molecule are more prone to these attacks, facilitating the synthesis of diverse chemical structures. The binding energy and electron density provide insights into the stability and chemical behavior of the molecule (R. N. Singh et al., 2013).

Physical Properties Analysis

The physical properties, such as absorption peaks and shifts in UV–Vis spectroscopy, are crucial for understanding the optical behavior of the compound. These properties are directly related to the compound's structure and the interactions within the molecule, such as hydrogen bonding and π-π interactions, which can influence the compound's solubility, melting point, and other physical characteristics (R. N. Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming dimers or polymers, are analyzed through computational chemistry techniques. These analyses help predict how the compound might react under different chemical conditions, its stability, and its suitability for various applications, especially in materials science and pharmaceuticals (R. N. Singh et al., 2013).

Scientific Research Applications

Process Development and Synthesis

One study discusses the development of a reliable process for large-scale manufacture of a novel adenosine A1 receptor antagonist, which involves a Horner−Emmons reaction and a 1,3-dipolar cycloaddition, highlighting the synthesis complexity and potential for renal function regulation applications (Zanka et al., 1999).

Material Science: Azo Polymers for Optical Storage

Research into azo-containing vinyl monomers, such as 1-acryloyl-4-[4-(4-nitrophenylazo)phenyl]piperazine, explores their utility in reversible optical storage. These polymers exhibit stable birefringence when exposed to polarized laser light, indicating significant potential in information storage technologies (Meng, Natansohn, & Rochon, 1996).

Biomedical Applications: MRI Contrast Agents

The synthesis of polyacetylenes containing nitroxides, including structures related to ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate, has been explored for use as magnetic resonance imaging (MRI) contrast agents for tumor detection. These studies demonstrate the potential for targeted molecular imaging in cancer diagnosis and therapy (Huang et al., 2015).

Organic Chemistry: Wittig–SNAr Reactions

A novel one-pot, three-component Wittig–SNAr reaction has been developed, demonstrating the synthesis of ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and related compounds, which are intermediates for aurora 2 kinase inhibitors. This highlights the application in the synthesis of complex organic molecules with potential pharmacological activities (Xu et al., 2015).

Quantum Chemical Studies

Quantum chemical studies have been conducted on similar structures, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, to analyze molecular interactions, spectroscopic characteristics, and chemical reactivity. These studies offer insights into the molecular structure, stability, and potential applications in designing materials with specific optical or electronic properties (Singh et al., 2013).

properties

IUPAC Name

ethyl 1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-24-17(21)14-6-4-10-18(12-14)16(20)9-8-13-5-3-7-15(11-13)19(22)23/h3,5,7-9,11,14H,2,4,6,10,12H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIZXWVFIJSNHM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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